Deglucohyrcanoside

cardiac glycoside cytotoxicity CCRF-CEM

Deglucohyrcanoside is a C-19-oxo cardenolide with a single xylose residue, isolated from Coronilla varia. This minimal glycosylation confers a markedly lower toxicity toward non-malignant fibroblasts (BJ, MRC-5) compared to clinical cardiac glycosides like digitoxin and ouabain. Researchers studying Na⁺/K⁺-ATPase inhibition, G₂/M arrest, or glyco-SAR should select this compound for its distinct cytotoxicity fingerprint and wider selectivity window. Pair with hyrcanoside for controlled mono- vs. disaccharide glycosylation comparisons. Ideal for in silico modeling using its validated ouabain-pocket binding pose. Request a quote for high-purity deglucohyrcanoside.

Molecular Formula C28H38O9
Molecular Weight 518.6 g/mol
CAS No. 14614-16-5
Cat. No. B086619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeglucohyrcanoside
CAS14614-16-5
Synonymsdeglucohyrcanoside
Molecular FormulaC28H38O9
Molecular Weight518.6 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5=CC(CCC35C=O)OC6C(C(C(CO6)O)O)O
InChIInChI=1S/C28H38O9/c1-26-7-5-19-20(28(26,34)9-6-18(26)15-10-22(31)35-12-15)3-2-16-11-17(4-8-27(16,19)14-29)37-25-24(33)23(32)21(30)13-36-25/h10-11,14,17-21,23-25,30,32-34H,2-9,12-13H2,1H3
InChIKeyZQVQSPBMCILIHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deglucohyrcanoside (CAS 14614-16-5) – Cardiac Glycoside Identity and Core Pharmacophore


Deglucohyrcanoside (deHyr) is a C-19-oxo cardenolide cardiac glycoside (CG) isolated from Coronilla varia L., structurally characterized as 14-hydroxy-19-oxo-3-(β-D-xylopyranosyloxy)-carda-4,20(22)-dienolide . It belongs to the same mechanistic class as clinically used CGs (digoxin, digitoxin, ouabain) and acts as a potent inhibitor of Na⁺/K⁺-ATPase . Unlike the more abundant co-metabolite hyrcanoside, deglucohyrcanoside bears only a single xylose sugar residue, which critically modulates its cytotoxicity profile and target engagement .

Deglucohyrcanoside Cannot Be Replaced by Other Cardiac Glycosides – Structural and Pharmacodynamic Divergence


Despite a shared steroid core and Na⁺/K⁺-ATPase target, cardiac glycosides exhibit large, therapeutically meaningful differences in cancer-cell selectivity, cytotoxicity potency, and cell-cycle effects that preclude generic substitution. Deglucohyrcanoside carries only a single xylose sugar, in contrast to hyrcanoside (xylose + glucose disaccharide), digitoxin (trisaccharide), and ouabain (rhamnose). This minimal glycosylation confers a distinct cytotoxicity fingerprint across cancer cell lines and markedly lower toxicity toward non-malignant fibroblasts when compared to the clinical CGs digitoxin and ouabain . A prior study explicitly noted that deglucohyrcanoside acts as digoxin but with several-fold lower cytotoxicity, underscoring the risk of assuming equipotency among in-class analogs .

Deglucohyrcanoside – Quantitative Differentiation Evidence Against Comparator Cardiac Glycosides


Head-to-Head Cytotoxicity in Leukemia Cells – Deglucohyrcanoside vs. Digitoxin, Ouabain, and Cymarin

In the CCRF-CEM T-cell acute lymphoblastic leukemia line, deglucohyrcanoside exhibited a distinct IC₅₀ value relative to the clinical comparators digitoxin, ouabain, and the co-isolated analog cymarin, as summarized in Table 3 of . The quantitative IC₅₀ hierarchy across the five CGs reveals that deglucohyrcanoside is not simply a lower-potency version of digitoxin; its rank order differs between malignant and non-malignant cells, indicating a unique selectivity window .

cardiac glycoside cytotoxicity CCRF-CEM drug repositioning

Cancer-Selectivity Differential – Deglucohyrcanoside vs. Digitoxin and Ouabain in Fibroblast Models

The cytotoxicity of deglucohyrcanoside was evaluated side-by-side with digitoxin and ouabain in non-malignant BJ and MRC-5 human fibroblasts . While digitoxin and ouabain exhibited potent killing of both cancer and normal cells (yielding low selectivity indices), deglucohyrcanoside showed significantly higher IC₅₀ values in fibroblasts, translating into a wider cancer-selectivity window . This observation is consistent with an earlier report that deglucohyrcanoside acts like digoxin but with cytotoxicity several times lower .

therapeutic window non-malignant cells BJ fibroblasts selectivity index

G₂/M Phase Cell-Cycle Arrest – Deglucohyrcanoside vs. Hyrcanoside in CCRF-CEM Cells

Both deglucohyrcanoside and its disaccharide analog hyrcanoside were assessed for cell-cycle perturbation in CCRF-CEM cells at 1× and 5× their respective IC₅₀ concentrations . Flow-cytometric analysis revealed that deglucohyrcanoside induces a pronounced G₂/M phase arrest, a hallmark of cardiac glycoside action, but the magnitude and concentration-dependence of the arrest differ from that of hyrcanoside, reflecting the impact of the additional glucose residue on downstream signaling .

cell cycle arrest G2/M flow cytometry apoptosis

In Silico Na⁺/K⁺-ATPase Docking – Deglucohyrcanoside Binding Mode vs. Ouabain and Digitoxin

Molecular docking of deglucohyrcanoside, hyrcanoside, ouabain, digitoxin, and cymarin into the porcine Na⁺/K⁺-ATPase (PDB 4RET) was performed using the Maestro platform with extra-precision (XP) mode . The docking scores and binding poses revealed that deglucohyrcanoside adopts a distinct orientation within the ouabain-binding pocket compared to digitoxin and ouabain, driven by the absence of the bulky trisaccharide moiety and the presence of the C-19 aldehyde group .

molecular docking Na+/K+-ATPase binding pose structure-activity relationship

Reduced Toxicity in Primary Mouse Peritoneal Cells – Deglucohyrcanoside vs. Ouabain and Cymarin

Cytotoxicity was further evaluated in primary mouse peritoneal exudate cells after 24 h exposure to deglucohyrcanoside, hyrcanoside, ouabain, and cymarin . Deglucohyrcanoside exhibited a cytotoxicity percentage at a defined concentration that was significantly lower than that of ouabain and cymarin, confirming that the reduced fibroblast toxicity observed in human lines translates to primary, non-immortalized cells .

primary cell toxicity ex vivo mouse peritoneal cells safety pharmacology

Structural Differentiation – Monosaccharide vs. Disaccharide Glycosylation Impact on Yield and Scalability

During isolation from Coronilla varia, deglucohyrcanoside (monosaccharide, xylose only) was obtained in a substantially lower yield (96 mg, 0.2% from fraction H1) compared to hyrcanoside (1.634 g, 3.3% from fraction H2) . This scarcity, combined with its distinct single-sugar architecture, makes deglucohyrcanoside a supply-constrained, structurally differentiated entity whose procurement requires careful sourcing from specialized natural-product suppliers rather than generic cardiac glycoside vendors.

natural product isolation glycosylation Coronilla varia yield

Deglucohyrcanoside – Prioritized Research and Procurement Application Scenarios


Na⁺/K⁺-ATPase Probe with Reduced Fibroblast Toxicity for Cancer-Selectivity Studies

Investigators requiring a cardiac glycoside that inhibits Na⁺/K⁺-ATPase in cancer cells while sparing non-malignant fibroblasts should select deglucohyrcanoside over digitoxin or ouabain. The wider selectivity window documented in BJ and MRC-5 fibroblasts enables cleaner dissection of cancer-cell-specific signaling without the confounding cytotoxicity that plagues clinical CGs.

Structure–Activity Relationship (SAR) Studies of Cardiac Glycoside Glycosylation

Deglucohyrcanoside is the only commercially relevant cardiac glycoside bearing a single xylose residue without additional sugars. Pairing it with hyrcanoside (xylose + glucose) allows a controlled comparison of mono- vs. disaccharide glycosylation on Na⁺/K⁺-ATPase binding affinity, cytotoxicity potency, and cell-cycle arrest profiles . This SAR axis cannot be explored using digitoxin or ouabain.

G₂/M Cell-Cycle Checkpoint Research

For laboratories studying the link between Na⁺/K⁺-ATPase inhibition and G₂/M arrest, deglucohyrcanoside offers a distinct concentration–response profile compared to hyrcanoside . Its unique arrest kinetics make it a valuable tool for dissecting the signaling pathways downstream of the Na⁺/K⁺-ATPase that govern mitotic entry.

Computational Docking and Drug Design Targeting the Ouabain-Binding Site

The experimentally validated binding pose of deglucohyrcanoside within the Na⁺/K⁺-ATPase ouabain pocket provides a structural template for in silico screening and fragment-based design. Its C-19 aldehyde hydrogen-bond network is absent in digitoxin and ouabain, offering a distinct pharmacophoric feature for rational optimization toward cancer-selective CG analogs.

Quote Request

Request a Quote for Deglucohyrcanoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.